Ethyl 2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate

Antibacterial Drug Discovery Novel Bacterial Topoisomerase Inhibitors MRSA Infection Models

Ethyl 2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate (CAS: 1207621-43-9) is a highly specialized 1,5-naphthyridine derivative that serves as an indispensable synthetic intermediate in the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs). It provides the precisely functionalized left-hand-side (LHS) scaffold required for potent, broad-spectrum antibacterial agents like AM-8191.

Molecular Formula C13H13FN2O3
Molecular Weight 264.256
CAS No. 1207621-43-9
Cat. No. B578101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate
CAS1207621-43-9
SynonymsEthyl2-(3-fluoro-6-Methoxy-1,5-naphthyridin-4-yl)acetate
Molecular FormulaC13H13FN2O3
Molecular Weight264.256
Structural Identifiers
SMILESCCOC(=O)CC1=C2C(=NC=C1F)C=CC(=N2)OC
InChIInChI=1S/C13H13FN2O3/c1-3-19-12(17)6-8-9(14)7-15-10-4-5-11(18-2)16-13(8)10/h4-5,7H,3,6H2,1-2H3
InChIKeyLTZKURSSIZAWLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate: The Cornerstone Intermediate for Next-Generation Broad-Spectrum Topoisomerase Inhibitors


Ethyl 2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate (CAS: 1207621-43-9) is a highly specialized 1,5-naphthyridine derivative that serves as an indispensable synthetic intermediate in the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs). It provides the precisely functionalized left-hand-side (LHS) scaffold required for potent, broad-spectrum antibacterial agents like AM-8191 [1]. Its synthesis, involving a key selective ortho-fluorination step, has been optimized for scale-up, ensuring reliable access for drug discovery programs .

Why Generic 1,5-Naphthyridines Cannot Substitute for This Specific Poly-Substituted Intermediate


The antibacterial activity of NBTIs is exquisitely sensitive to the substitution pattern on the 1,5-naphthyridine LHS. A comprehensive structure-activity relationship (SAR) study across 55 analogs established that only a narrow range of substituents is tolerated for optimal potency and spectrum. Substitutions at positions other than C-2 and C-7 generally have a detrimental effect on activity [1]. Specifically, the combination of a 6-methoxy group and a 3-fluoro atom (as found in this ethyl acetate intermediate) was identified as a preferred pharmacophoric pattern for broad-spectrum activity against both Gram-positive and Gram-negative pathogens. Replacing this precise 3-fluoro-6-methoxy-4-acetate building block with a generic, unsubstituted, or differently substituted 1,5-naphthyridine will not recapitulate the validated target engagement and antibacterial spectrum of the resulting NBTIs, making this specific compound non-interchangeable for any serious drug development program targeting bacterial type II topoisomerases.

Quantitative Proof of Differentiating Value: SAR and Structural Biology Evidence for Ethyl 2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate


Validated Intermediate for a Potent, Orally Efficacious Antibacterial Agent (AM-8191)

This ethyl acetate intermediate is the direct synthetic precursor to AM-8191, one of the most thoroughly characterized NBTIs. The final compound, derived from this building block, demonstrates potent, dual-target inhibition. In contrast, NBTIs built from alternative LHS building blocks have shown reduced potency or narrowed antibacterial spectra [1].

Antibacterial Drug Discovery Novel Bacterial Topoisomerase Inhibitors MRSA Infection Models

Confirmed Binding Mode of the 3-Fluoro-6-Methoxy Moiety via Co-crystal Structure

The 3-fluoro-6-methoxy-1,5-naphthyridine ring system, an integral part of this building block, makes specific, favorable interactions within the DNA gyrase active site. The co-crystal structure of AM-8191 with S. aureus DNA gyrase (PDB ID: 4PLB) provides atomic-level validation of its binding pose, which is unattainable with building blocks lacking this precise substitution pattern [1].

Structural Biology DNA Gyrase X-ray Crystallography

Engineered Ethyl Acetate Handle for Streamlined C-4 Linker Attachment

The ethyl 2-acetate group at the 4-position is not a passive structural feature; it is a chemically orthogonal handle that enables efficient two-carbon linker attachment to the right-hand-side (RHS) motif. This allows for direct homologation or amidation, circumventing multi-step protecting group strategies. Less specialized building blocks (e.g., 4-methyl or 4-unsubstituted 1,5-naphthyridines) lack this synthetic versatility, significantly increasing step-count and decreasing overall yield [1].

Medicinal Chemistry Synthetic Methodology Late-Stage Functionalization

Optimal 3-F, 6-MeO Substitution Pattern Confirmed by Broad-Spectrum SAR

A dedicated SAR study of 55 1,5-naphthyridine NBTI analogs identified the methoxy (at C-2/C-6) and halogen (at C-7/C-3) substitution pattern as critical for broad-spectrum antibacterial activity. This specific intermediate presents this exact, preferred arrangement of substituents. Modifications at other positions were consistently shown to be detrimental to potency [1].

Structure-Activity Relationship Antibacterial Spectrum Drug Resistance

High-Value Procurement Scenarios for Ethyl 2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate


Synthesis of AM-8191 and Back-up Analogs for MRSA Drug Discovery

Procurement teams can use this intermediate to directly synthesize AM-8191, a validated lead with potent anti-MRSA activity (MIC 0.06 μg/mL), and its back-up analogs. This enables in-house generation of novel broad-spectrum antibacterials targeting Gram-positive and Gram-negative pathogens without investing in a de novo LHS SAR program [1].

Structure-Guided Drug Design (SBDD) Programs on Bacterial DNA Gyrase

The co-crystal structure of the AM-8191-DNA gyrase complex (PDB 4PLB) provides a high-resolution map of target engagement for this chemotype. Using this intermediate, medicinal chemistry teams can initiate fragment growth or scaffold hopping exercises from a structurally validated anchor point, accelerating the development of next-generation NBTIs with improved hERG safety profiles [2].

Chemical Biology Tool Compound Generation to Study Fluoroquinolone Resistance

NBTIs operate via a binding site distinct from fluoroquinolones, circumventing common resistance mechanisms. Synthesizing chemical probes from this intermediate allows researchers to dissect the mechanisms of fluoroquinolone resistance and dual-target inhibition in pathogenic bacteria. This provides critical insights for combination therapy and new target identification [1].

Quote Request

Request a Quote for Ethyl 2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.